molecular formula C23H24N4O3S B2625504 N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide CAS No. 1105250-50-7

N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide

Cat. No.: B2625504
CAS No.: 1105250-50-7
M. Wt: 436.53
InChI Key: QUICAWHDCMXIOT-UHFFFAOYSA-N
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Description

N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide is a potent and selective inhibitor of Vacuolar Protein Sorting 34 (VPS34) , a key regulator of the intracellular vesicular trafficking pathway. VPS34 is a class III phosphoinositide 3-kinase (PI3K) that generates phosphatidylinositol 3-phosphate (PI3P), a lipid second messenger essential for the initiation of autophagy and endosomal sorting. By selectively inhibiting VPS34 kinase activity, this compound allows researchers to precisely dissect the role of autophagy in various physiological and pathological contexts, including cancer cell survival , neurodegenerative disease progression , and immune response. Its application is crucial for investigating novel therapeutic strategies that target the autophagy pathway, providing invaluable insights for drug discovery efforts in oncology and neurology. This tool compound enables the elucidation of complex signaling networks dependent on PI3P production, offering a means to probe the functional consequences of acute autophagy inhibition in cellular models.

Properties

IUPAC Name

N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c28-21(24-11-16-7-4-10-30-16)12-27-22(19-13-31-14-20(19)26-27)25-23(29)18-9-3-6-15-5-1-2-8-17(15)18/h1-3,5-6,8-9,16H,4,7,10-14H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUICAWHDCMXIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide is a complex chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthamide structure, which is known for diverse pharmacological activities. The molecular formula is C20H21F3N4O3SC_{20}H_{21}F_3N_4O_3S with a molecular weight of approximately 454.47 g/mol. The unique structural components include:

  • A naphthamide moiety.
  • A thieno[3,4-c]pyrazole core.
  • A tetrahydrofuran group contributing to the compound's solubility and reactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of naphthamide derivatives, including our compound of interest. For instance, several naphthamide derivatives have shown significant activity against various bacterial strains:

CompoundTarget BacteriaMIC (μg/mL)
8bEscherichia coli16
8bStreptococcus faecalis16
8bStaphylococcus aureus (MSSA)8
8bStaphylococcus aureus (MRSA)16

These results indicate that naphthamide derivatives can be effective against both Gram-positive and Gram-negative bacteria, making them promising candidates for further development in antimicrobial therapies .

Anticancer Activity

The compound's anticancer properties have also been explored. In vitro studies have demonstrated that certain naphthamide derivatives exhibit cytotoxic effects on cancer cell lines. For example, compounds derived from naphthamides were shown to inhibit cancer cell proliferation with IC50 values ranging from 2.97 to 8.38 μM . The mechanism of action may involve the inhibition of key cellular pathways critical for cancer cell survival.

Case Studies and Research Findings

  • Synthesis and Evaluation :
    • A series of naphthamide derivatives were synthesized via microwave-assisted methods, demonstrating enhanced efficiency compared to traditional synthesis techniques .
    • The biological evaluation revealed that some derivatives not only exhibited antimicrobial properties but also showed potential as anticancer agents.
  • Structure-Activity Relationship (SAR) :
    • A comprehensive SAR analysis indicated that modifications in the naphthamide structure significantly affect biological activity. For instance, substituents on the aromatic rings can enhance or diminish antimicrobial potency .
  • Molecular Docking Studies :
    • Molecular docking simulations have been employed to predict interactions between naphthamide derivatives and target proteins involved in bacterial resistance mechanisms and cancer pathways. These studies suggest that specific structural features are critical for binding affinity and specificity .

Chemical Reactions Analysis

Amide Bond Formation

The naphthamide group is introduced via amide coupling between the pyrazole amine and 1-naphthoyl chloride (or activated ester):

  • Reagents : EDCI/HOBt or DCC/DMAP in dichloromethane (DCM) or dimethylformamide (DMF) .

  • Mechanism : Activation of the carboxylic acid (from 1-naphthoic acid) followed by nucleophilic attack by the pyrazole amine.

Example Protocol :

  • Dissolve 1-naphthoic acid (1.2 eq) in DCM.

  • Add EDCI (1.5 eq), HOBt (1.5 eq), and stir at 0°C for 30 min.

  • Add pyrazole intermediate (1 eq) and stir at RT for 12 h.

  • Purify via column chromatography (hexane/EtOAc 3:1) .

Yield : ~60–70% .

Oxo Group Installation

The 2-oxoethyl side chain is generated through oxidation or ketoamide formation :

  • Method A : Oxidation of a secondary alcohol (e.g., using PCC or Dess-Martin periodinane) .

  • Method B : Nucleophilic substitution of a bromoethyl intermediate with a THF-methylamine derivative .

Example :

  • Treat 2-bromoethyl-thienopyrazole with (tetrahydrofuran-2-yl)methylamine in acetonitrile (ACN) at reflux for 8 h .
    Yield : 50–55% .

Stability and Reactivity

  • Acid/Base Sensitivity : The amide bond hydrolyzes under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions .

  • Oxidation : The thienopyrazole sulfur is susceptible to oxidation (e.g., with mCPBA), forming sulfoxide/sulfone derivatives .

  • Thermal Stability : Decomposition observed >200°C (DSC analysis) .

Functionalization and Derivatives

  • Naphthamide Modifications : Bromination at the naphthalene C-4 position (using Br₂/FeBr₃) enables further cross-coupling reactions (e.g., Suzuki) .

  • THF Ring Opening : Treatment with HCl in dioxane cleaves the THF ring, yielding a diol intermediate .

Key Challenges

  • Steric Hindrance : Bulky naphthamide group reduces coupling efficiency; microwave-assisted synthesis improves yields .

  • Regioselectivity : Competing reactions during pyrazole formation require careful temperature control .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Physicochemical Properties

The compound’s closest structural analog is N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide (). Key differences lie in the amide substituents:

  • Target compound : 1-Naphthamide (bulky, polyaromatic).
  • Analog : 2-(Thiophen-2-yl)acetamide (smaller, sulfur-containing heterocycle).
Parameter Target Compound Analog ()
Molecular Weight Higher (~500–550 g/mol)* Lower (~450–500 g/mol)*
LogP (Predicted) ~3.5–4.5 (high lipophilicity) ~2.0–3.0 (moderate)
Aromatic Interactions Strong π-π stacking (naphthyl) Moderate (thiophene)
Solubility Likely poor in aqueous media Improved due to smaller size

*Estimated based on structural features.

The naphthamide group in the target compound enhances lipophilicity, which may improve membrane permeability but reduce solubility—a common trade-off in drug design. Conversely, the thiophene-based analog’s smaller size and sulfur atom could favor metabolic stability or solubility .

Heterocyclic Core Modifications

Compounds with related heterocycles, such as thiazole or oxadiazole derivatives (), exhibit distinct electronic and steric profiles:

  • Oxadiazole/Thiazole Derivatives () : These heterocycles are more electron-deficient, which might enhance reactivity in nucleophilic environments but reduce stability under acidic conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide, and how can reaction conditions be standardized?

  • Methodology : The compound’s synthesis involves multi-step reactions, including condensation of acetohyrazide intermediates with ethyl cyanoacetate under reflux in absolute ethanol (10% KOH). Purification via column chromatography with silica gel (ethyl acetate/hexane gradients) is recommended. Reaction optimization should focus on solvent polarity, temperature control (70–90°C), and catalyst screening (e.g., triethylamine for amide bond formation) to improve yields .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should spectral contradictions (e.g., NMR peak splitting) be addressed?

  • Methodology : Use 1H^1H- and 13C^{13}C-NMR to confirm the thieno-pyrazole and naphthamide moieties. For ambiguous peaks (e.g., overlapping signals in the 6.5–7.5 ppm region), employ 2D NMR (COSY, HSQC) or high-resolution mass spectrometry (HRMS) to resolve structural ambiguities. Contradictions may arise from conformational isomerism; variable-temperature NMR or computational modeling (DFT) can clarify dynamic behavior .

Q. What in vitro assays are suitable for preliminary bioactivity screening, and how should controls be designed?

  • Methodology : Prioritize assays relevant to the compound’s structural analogs, such as antimicrobial (MIC determination via broth microdilution) or anticancer (MTT assay against HeLa or MCF-7 cell lines). Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1%). pH-dependent activity, as observed in related thiadiazolyl derivatives, should be tested across physiological pH ranges (5.5–7.4) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, DFT) elucidate the compound’s mechanism of action, and what software tools are recommended?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., kinases or DNA topoisomerases) using crystal structures from the PDB. DFT calculations (Gaussian 09) can optimize geometry and predict electronic properties (HOMO-LUMO gaps). Hirshfeld surface analysis (CrystalExplorer) may reveal intermolecular interactions influencing crystallinity or solubility .

Q. How should researchers resolve contradictions in bioactivity data (e.g., inconsistent IC50_{50} values across studies)?

  • Methodology : Conduct meta-analysis of experimental variables: cell line heterogeneity, assay protocols (e.g., incubation time), or compound purity (HPLC ≥95%). Statistical tools (ANOVA, Bland-Altman plots) can identify systematic errors. Validate findings using orthogonal assays (e.g., apoptosis via flow cytometry vs. caspase-3 ELISA) .

Q. What strategies enhance the compound’s stability and bioavailability during formulation studies?

  • Methodology : Assess degradation pathways (hydrolysis, oxidation) via accelerated stability testing (40°C/75% RH). Co-crystallization (e.g., with benzothiazole derivatives) or nanoencapsulation (PLGA nanoparticles) can improve solubility. Pharmacokinetic profiling (in vivo rat models) should monitor AUC and half-life, with LC-MS/MS quantification .

Q. How can AI-driven tools (e.g., COMSOL Multiphysics) optimize reaction scaling or process simulation?

  • Methodology : Integrate AI platforms for real-time parameter adjustment (temperature, flow rates) in continuous-flow synthesis. COMSOL models can simulate mass transfer limitations in membrane separation or predict crystallization kinetics. Machine learning (Python-based libraries) may correlate synthetic variables (e.g., solvent polarity) with yield .

Theoretical and Methodological Frameworks

Q. What theoretical frameworks guide structure-activity relationship (SAR) studies for this compound?

  • Methodology : Base SAR on electronic (Hammett constants) and steric (Taft parameters) effects of substituents. For example, the tetrahydrofuran-2-ylmethyl group’s electron-donating nature may enhance receptor binding. QSAR models (DRAGON descriptors) can prioritize analogs for synthesis .

Q. How do researchers validate target engagement in cellular assays, particularly for poorly characterized mechanisms?

  • Methodology : Use thermal shift assays (TSA) to confirm target binding or CRISPR/Cas9-mediated gene knockout to establish phenotypic dependency. For ambiguous results, employ proteomics (SILAC) to identify off-target effects .

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